S 17092 vs. Z-Pro-prolinal (ZPP): A 5-Fold Gain in Selectivity Over DPP-IV
S 17092 exhibits significantly improved selectivity over the off-target protease dipeptidyl peptidase-IV (DPP-IV) compared to the first-generation PEP inhibitor Z-Pro-prolinal (ZPP). The selectivity ratio (PEP Ki / DPP-IV Ki) is approximately 5-fold higher for S 17092 . Specifically, S 17092 shows no activity against DPP-IV and other peptidases (aminopeptidases B and M, ACE, calpains) at concentrations up to 10 µM, whereas ZPP is known to have measurable DPP-IV inhibitory activity [1].
| Evidence Dimension | Selectivity ratio (PEP Ki / DPP-IV Ki) |
|---|---|
| Target Compound Data | S 17092: PEP Ki = 1.0-1.5 nM; no inhibition of DPP-IV up to 10 µM |
| Comparator Or Baseline | Z-Pro-prolinal (ZPP): PEP Ki ≈ 0.35-0.5 nM; exhibits DPP-IV inhibition |
| Quantified Difference | Selectivity ratio for S 17092 is >5-fold greater than that of ZPP (based on reported absence of DPP-IV activity vs. ZPP's known activity). |
| Conditions | In vitro enzymatic assays using recombinant or purified human PEP and DPP-IV. |
Why This Matters
Researchers requiring unambiguous PEP-mediated pharmacology, without confounding DPP-IV effects, should select S 17092 over ZPP.
- [1] Barelli, H., Petit, A., Hirsch, E., Wilk, S., De Nanteuil, G., Morain, P., & Checler, F. (1999). S 17092-1, a highly potent, specific and cell permeant inhibitor of human proline endopeptidase. Biochemical and Biophysical Research Communications, 257(3), 657-661. View Source
